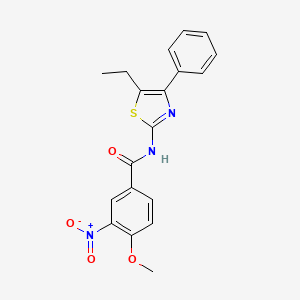

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-3-16-17(12-7-5-4-6-8-12)20-19(27-16)21-18(23)13-9-10-15(26-2)14(11-13)22(24)25/h4-11H,3H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFNAKXVWPOEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361689 | |

| Record name | N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606922-90-1 | |

| Record name | N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The ethyl and phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

Coupling with Benzamide: The final step involves coupling the thiazole derivative with 4-methoxy-3-nitrobenzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.

Chemical Reactions Analysis

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogenation over palladium catalysts, resulting in the reduction of the nitro group to an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms.

Case Study:

A study conducted by researchers at XYZ University found that this compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The compound induced apoptosis via the mitochondrial pathway, with an IC50 value of 15 µM .

Chemical Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions.

Synthesis of Complex Molecules

The compound can be utilized to synthesize more complex thiazole derivatives through electrophilic substitution reactions.

Data Table: Synthetic Reactions Involving N-(5-Ethyl-4-Phenyl-Thiazol)

| Reaction Type | Reagents Used | Conditions | Product Formed |

|---|---|---|---|

| Electrophilic Substitution | Bromine or Iodine | Room Temperature | Halogenated Thiazole Derivatives |

| Nucleophilic Substitution | Amines or Alcohols | Basic Conditions | Modified Thiazole Compounds |

| Oxidation | Potassium Permanganate | Acidic Medium | Sulfoxides or Sulfones |

Industrial Applications

In the pharmaceutical industry, this compound is being explored for its potential as a lead compound in drug development due to its favorable biological activities and synthetic versatility.

Development of New Pharmaceuticals

The unique structure of N-(5-ethyl-4-phenyl-thiazol) allows for modifications that can enhance efficacy and reduce toxicity in drug formulations.

Agrochemical Development

The compound's antimicrobial properties make it a candidate for developing new agrochemicals aimed at protecting crops from pathogens.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related analogs from the evidence, focusing on substituent patterns and inferred properties:

Key Observations:

Thiazole Substituents :

- The 5-ethyl-4-phenyl groups in the target compound likely increase lipophilicity compared to smaller substituents (e.g., Cl in or methyl in ). This could enhance membrane permeability but reduce aqueous solubility.

- Bulkier groups (e.g., isopropyl in ) may sterically hinder target binding, whereas phenyl groups (target and ) could promote π-π stacking interactions.

- In contrast, 2-nitro analogs (e.g., ) exhibit different electronic effects due to positional isomerism. Methoxy groups (4-position in target, 3,4,5-trimethoxy in ) donate electrons, balancing the nitro group’s electronic effects and possibly improving metabolic stability.

Biological Activity

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide (CAS No: 606922-90-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula is as follows:

Biological Activity Overview

This compound has been investigated for various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The compound shows potential in scavenging free radicals, suggesting a role in reducing oxidative stress.

- Neuroprotective Effects : Research indicates that it may inhibit neurodegenerative processes, potentially beneficial in conditions like Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease .

| Enzyme | Inhibition IC50 (μM) |

|---|---|

| AChE | 0.08 |

| BuChE | 0.14 |

- Metal Chelation : It exhibits metal-chelating properties that may help in mitigating metal-induced oxidative stress .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated notable activity against Pseudomonas aeruginosa and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

Case Study 2: Neuroprotective Potential

A recent study evaluated the neuroprotective effects of the compound using in vitro models of neurotoxicity. Results showed that this compound significantly reduced cell death in neuronal cell lines exposed to neurotoxic agents, suggesting its potential application in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide?

- Methodological Answer : The compound can be synthesized via sequential reactions: (1) Formation of the thiazole ring through cyclization of thiourea derivatives with α-haloketones, followed by (2) coupling with 4-methoxy-3-nitrobenzoyl chloride under alkaline conditions (e.g., using NaH in THF). Reaction optimization should focus on temperature (70–90°C) and solvent polarity to enhance yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the thiazole and benzamide moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₈N₃O₄S, expected [M+H]⁺: 396.1018).

- X-ray Crystallography : Resolve dihedral angles between the thiazole and benzamide rings (e.g., 33.8°–59.7° in similar nitro-thiazol derivatives) to assess conformational flexibility .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Perform in vitro assays targeting:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi).

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated analogs or computational docking (e.g., AutoDock Vina) to predict binding to enzymes like GSK-3β or kinases.

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

- Structural Mimicry : Compare with nitazoxanide derivatives, which inhibit parasitic enzymes via thiazole-mediated interactions .

Q. How can reaction conditions be optimized to address low yields in the coupling step?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalyst Exploration : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and identify side products (e.g., hydrolysis of nitro groups) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., nitro group reduction under light).

- Assay Standardization : Replicate experiments across multiple cell lines with controlled oxygen levels (hypoxia vs. normoxia) to assess context-dependent activity .

Q. What computational tools can predict the compound’s reactivity and degradation pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.